Mps1-IN-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mps1-IN-2 est un inhibiteur de petite molécule ciblant la kinase du fuseau monopolaire 1 (MPS1), également connue sous le nom de tyrosine kinase de thréonine (TTK). MPS1 est une protéine kinase à double spécificité qui joue un rôle crucial dans le point de contrôle de l'assemblage du fuseau (SAC), assurant une ségrégation chromosomique précise pendant la division cellulaire. Une surexpression de MPS1 a été observée dans divers cancers, ce qui en fait une cible attrayante pour la thérapie anticancéreuse .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Mps1-IN-2 implique plusieurs étapes, notamment la formation d'intermédiaires clés et les réactions de couplage finales. La voie de synthèse commence généralement par des matières premières disponibles dans le commerce, qui subissent une série de réactions telles que la substitution nucléophile, la cyclisation et les modifications de groupes fonctionnels. Les conditions de réaction impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de paramètres de température et de pression spécifiques pour obtenir le produit souhaité .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Des techniques telles que la chimie en flux continu et la synthèse automatisée peuvent être employées pour améliorer l'efficacité et l'extensibilité. Des mesures de contrôle de la qualité, notamment la chromatographie et la spectroscopie, sont utilisées pour garantir la cohérence et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Mps1-IN-2 subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre, à l'aide de réactifs tels que des halogènes ou des nucléophiles

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants en conditions acides ou basiques.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et autres agents réducteurs en conditions de température et de solvant contrôlées.

Substitution : Halogènes, nucléophiles et autres réactifs en conditions de température, de solvant et de catalyseur spécifiques

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques et des conditions de réaction. Par exemple, l'oxydation peut donner des cétones ou des aldéhydes, la réduction peut produire des alcools ou des amines, et la substitution peut entraîner des dérivés halogénés ou alkylés .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inhibition de MPS1 et ses effets sur le point de contrôle de l'assemblage du fuseau.

Biologie : Employé en recherche de biologie cellulaire pour étudier le rôle de MPS1 dans la ségrégation chromosomique et la régulation du cycle cellulaire.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement des cancers avec MPS1 surexprimé. .

Industrie : Utilisé dans le développement de nouvelles thérapies anticancéreuses et comme composé de référence dans la découverte et le développement de médicaments

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité kinase de MPS1. MPS1 est un régulateur clé du point de contrôle de l'assemblage du fuseau, qui assure l'alignement et la ségrégation corrects des chromosomes pendant la mitose. L'inhibition de MPS1 par this compound perturbe le SAC, conduisant à un mauvais alignement chromosomique, à un arrêt mitotique et finalement à la mort cellulaire. Les cibles moléculaires et les voies impliquées comprennent la phosphorylation de composants clés du SAC tels que Bub1, BubR1 et Mad1, qui sont essentiels pour la signalisation du point de contrôle et la progression mitotique .

Applications De Recherche Scientifique

Introduction to Mps1-IN-2

This compound is a selective small molecule inhibitor targeting the Mps1 kinase, which plays a critical role in the spindle assembly checkpoint (SAC) and chromosomal stability during cell division. The compound has garnered attention due to its potential applications in cancer therapy, particularly in enhancing the efficacy of existing treatments and providing insights into the mechanisms of cell cycle regulation.

Anticancer Activity

This compound has been shown to exert robust anticancer effects both as a standalone therapeutic agent and in combination with microtubule-targeting drugs. Its ability to induce aneuploidy can selectively target cancer cells, which often exhibit aberrant cell division. Studies indicate that Mps1 inhibitors can reduce the proliferation of various cancer cell lines, including colon carcinoma and others, with IC50 values ranging from 160 nM to >10 µM depending on the specific cell line tested .

Combination Therapy

The compound's potential for use in combination therapies is particularly noteworthy. When used alongside established chemotherapeutics, this compound may enhance therapeutic efficacy by exploiting the vulnerabilities of cancer cells that rely heavily on proper mitotic regulation. This synergistic approach could lead to improved outcomes in treatment-resistant cancers .

Research Tool for Cell Cycle Studies

This compound serves as a valuable tool for researchers investigating the intricacies of cell cycle regulation and checkpoint mechanisms. By selectively inhibiting Mps1, scientists can dissect the roles of various proteins involved in mitosis and explore new avenues for therapeutic intervention .

Case Study 1: Inhibition of Mps1 in Cancer Cell Lines

A study evaluated the effects of this compound on several human cancer cell lines, demonstrating significant reductions in cell viability and proliferation rates. The study highlighted that the compound effectively induced aneuploidy, confirming its role as a potent anticancer agent.

| Cell Line | IC50 (nM) | Effect on Viability |

|---|---|---|

| Colon Carcinoma | 160 | Significant |

| HeLa | 130 | Moderate |

| U2OS | 145 | High |

Case Study 2: Combination with Microtubule-Targeting Agents

In another investigation, this compound was combined with nocodazole, a microtubule destabilizer. The results indicated enhanced apoptosis in cancer cells compared to either treatment alone, suggesting that targeting multiple pathways could be an effective strategy for overcoming drug resistance.

| Treatment Combination | Apoptosis Rate (%) |

|---|---|

| This compound + Nocodazole | 75 |

| Nocodazole Only | 45 |

| This compound Only | 30 |

Mécanisme D'action

Mps1-IN-2 exerts its effects by inhibiting the kinase activity of MPS1. MPS1 is a key regulator of the spindle assembly checkpoint, which ensures proper chromosome alignment and segregation during mitosis. Inhibition of MPS1 by this compound disrupts the SAC, leading to chromosomal misalignment, mitotic arrest, and ultimately cell death. The molecular targets and pathways involved include the phosphorylation of key SAC components such as Bub1, BubR1, and Mad1, which are essential for checkpoint signaling and mitotic progression .

Comparaison Avec Des Composés Similaires

Mps1-IN-2 peut être comparé à d'autres inhibiteurs de MPS1 tels que BAY 1161909 et BAY 1217389. Ces composés partagent des mécanismes d'action similaires mais diffèrent dans leurs structures chimiques et leurs profils de sélectivité. This compound est unique dans son affinité de liaison et sa puissance spécifiques, ce qui en fait un outil précieux pour étudier l'inhibition de MPS1 et son potentiel thérapeutique .

Liste des composés similaires

- BAY 1161909

- BAY 1217389

- CFI-402257

- S-81694

Ces composés ont été étudiés pour leur activité antitumorale et leur utilisation potentielle dans des thérapies combinées pour améliorer l'efficacité et surmonter la résistance .

Activité Biologique

Mps1-IN-2 is a potent inhibitor of the Mps1 kinase, which plays a critical role in the spindle assembly checkpoint (SAC) during mitosis. The biological activity of this compound has been studied extensively in various contexts, particularly its effects on cancer cell proliferation and mitotic regulation. This article synthesizes key research findings, including data tables and case studies, to provide a comprehensive understanding of this compound's biological activity.

Mps1 (monopolar spindle 1) is a serine/threonine kinase that is essential for proper chromosome segregation during cell division. It functions primarily at the kinetochores, where it regulates the SAC by ensuring that all chromosomes are correctly attached to the spindle apparatus before anaphase begins. Inhibition of Mps1 leads to premature progression through mitosis and can result in aneuploidy, a hallmark of many cancers.

Key Findings on this compound

- Inhibition Potency : this compound has been shown to inhibit Mps1 with an IC50 in the low nanomolar range, demonstrating high potency against the kinase's enzymatic activity .

- Cell Cycle Effects : Studies indicate that treatment with this compound leads to significant perturbations in the cell cycle, particularly an increase in cells with hyperploid DNA content (>4n), indicating failed mitotic checkpoint signaling .

| Compound | IC50 (nM) | Effect on Cell Cycle |

|---|---|---|

| This compound | <10 | Increased hyperploidy |

| Mps-BAY1 | 1-10 | Antiproliferative effects |

| Mps-BAY2a/b | 1-10 | Cytotoxic effects |

Case Study: Breast Cancer Cell Lines

A study investigating the effects of this compound on breast cancer cell lines demonstrated that treatment resulted in significant apoptosis and reduced cell viability. The mechanism was attributed to the disruption of the SAC, leading to erroneous chromosome segregation and subsequent cell death.

Experimental Setup

- Cell Lines Used : MCF7 and BT474

- Treatment Duration : 24 hours

- Concentration Range : 0.5 nM to 100 nM

Results

- Viability Assay : A dose-dependent decrease in cell viability was observed, with IC50 values around 5 nM for both cell lines.

- Apoptosis Measurement : Flow cytometry revealed increased Annexin V positivity in treated cells compared to controls.

Table of Results from Case Study

| Concentration (nM) | % Viability (MCF7) | % Viability (BT474) | % Apoptosis |

|---|---|---|---|

| 0 | 100 | 100 | 5 |

| 0.5 | 90 | 88 | 10 |

| 5 | 60 | 62 | 30 |

| 50 | 20 | 25 | 70 |

Implications for Cancer Therapy

The ability of this compound to induce apoptosis in cancer cells highlights its potential as a therapeutic agent. The inhibition of Mps1 not only disrupts mitotic progression but also sensitizes cancer cells to other chemotherapeutic agents when used in combination therapies.

Combination Studies

Research has indicated that combining this compound with microtubule-targeting agents like paclitaxel enhances cytotoxicity beyond what is achieved with either agent alone. This synergistic effect may be due to dual targeting of mitotic processes, leading to increased cell death.

Propriétés

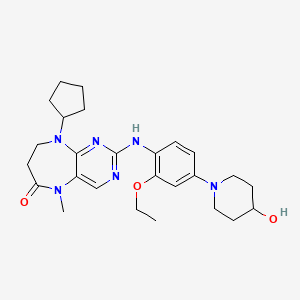

IUPAC Name |

9-cyclopentyl-2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5-methyl-7,8-dihydropyrimido[4,5-b][1,4]diazepin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N6O3/c1-3-35-23-16-19(31-13-10-20(33)11-14-31)8-9-21(23)28-26-27-17-22-25(29-26)32(18-6-4-5-7-18)15-12-24(34)30(22)2/h8-9,16-18,20,33H,3-7,10-15H2,1-2H3,(H,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELBJLUKWAJOQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N2CCC(CC2)O)NC3=NC=C4C(=N3)N(CCC(=O)N4C)C5CCCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: The research mentions that long target residence time is a desirable characteristic for potent MPS1 inhibitors. How does NTRC 0066-0 achieve this, and could similar strategies be applied to other MPS1 inhibitors like Mps1-IN-2?

A: NTRC 0066-0 achieves long target residence time through a unique binding mode with the MPS1 kinase domain. This involves inducing a large conformational shift in the glycine-rich loop, leading to an inactive kinase conformation []. While the exact binding mode of this compound isn't detailed in these papers, exploring its interactions with the MPS1 kinase domain through crystallography and kinetic studies, similar to those done for NTRC 0066-0, could reveal if it employs similar mechanisms for prolonged target engagement. This knowledge could then be used to inform the design of future MPS1 inhibitors with enhanced residence times and potentially improved efficacy.

Q2: The studies highlight the importance of selectivity for MPS1 over other kinases. What are the potential risks associated with off-target kinase inhibition, and how can researchers design compounds like this compound to minimize these risks?

A: Off-target kinase inhibition can lead to undesirable side effects due to the disruption of essential cellular processes regulated by those kinases. For instance, inhibiting Aurora kinases, which are crucial for mitosis, could lead to severe toxicity []. Researchers can minimize these risks by designing compounds with high selectivity for MPS1. This can be achieved by:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.